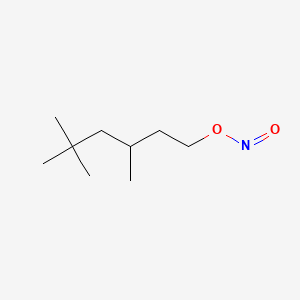
2-Ethylhexyl 3-methoxypropyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 3-methoxypropyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 3-methoxypropyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and 3-methoxypropanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of phthalic anhydride, 2-ethylhexanol, and 3-methoxypropanol in the presence of an acid catalyst. The mixture is heated and maintained at the optimal temperature to ensure complete esterification. After the reaction is complete, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain a high-purity compound suitable for industrial use.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 3-methoxypropyl phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives and other oxidation products.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 3-methoxypropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the production of flexible PVC products, such as cables, hoses, and flooring materials.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl 3-methoxypropyl phthalate involves its interaction with cellular and molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The compound may also induce oxidative stress and affect cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
2-Ethylhexyl 3-methoxypropyl phthalate can be compared with other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure but lacks the methoxypropyl group. DEHP is widely used as a plasticizer but has raised health concerns due to its endocrine-disrupting properties.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a different alkyl chain structure. DINP is considered to have lower toxicity compared to DEHP.
Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain, providing different physical properties and lower volatility.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications where other phthalates may not perform as effectively.
Propiedades
Número CAS |
85661-32-1 |
|---|---|
Fórmula molecular |
C20H30O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O5/c1-4-6-10-16(5-2)15-25-20(22)18-12-8-7-11-17(18)19(21)24-14-9-13-23-3/h7-8,11-12,16H,4-6,9-10,13-15H2,1-3H3 |
Clave InChI |
ISLYGGZIEGTHIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




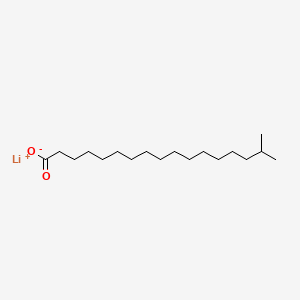




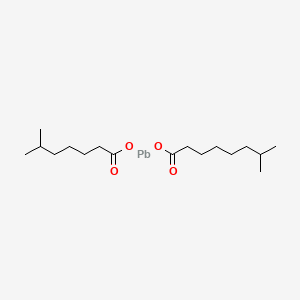
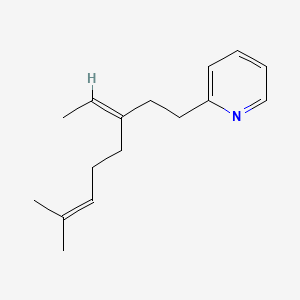
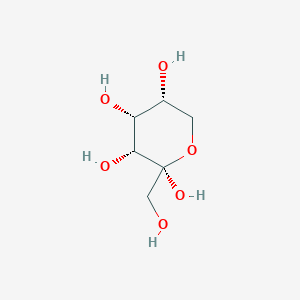
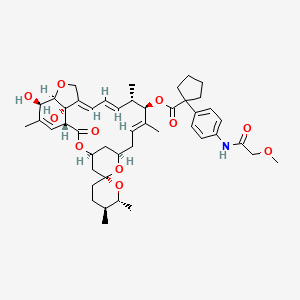
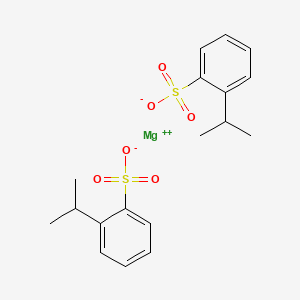
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
